molecular formula C39H65NO4 B12729236 N-(3beta-Hydroxylup-20(29)-en-28-oyl)-9-aminonononanoic acid CAS No. 174740-43-3

N-(3beta-Hydroxylup-20(29)-en-28-oyl)-9-aminonononanoic acid

Cat. No.: B12729236
CAS No.: 174740-43-3
M. Wt: 611.9 g/mol
InChI Key: VXHANRBEAHCGSY-PPBXDVGMSA-N
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Description

N-(3beta-Hydroxylup-20(29)-en-28-oyl)-9-aminonononanoic acid is a complex organic compound that belongs to the class of pentacyclic triterpenoids This compound is derived from lupane, a naturally occurring triterpene, and is known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3beta-Hydroxylup-20(29)-en-28-oyl)-9-aminonononanoic acid typically involves multiple steps, starting from lupane. The key steps include:

    Oxidation: Lupane is oxidized to form 3beta-Hydroxylup-20(29)-en-28-oic acid.

    Amidation: The carboxylic acid group of 3beta-Hydroxylup-20(29)-en-28-oic acid is then reacted with 9-aminononanoic acid to form the desired compound.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N-(3beta-Hydroxylup-20(29)-en-28-oyl)-9-aminonononanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols.

    Substitution: The amino group can participate in substitution reactions to form derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions include ketones, alcohols, and substituted derivatives, which can have different biological activities and applications.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(3beta-Hydroxylup-20(29)-en-28-oyl)-9-aminonononanoic acid involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the proliferation and migration of cancer cells by interfering with cell signaling pathways and inducing apoptosis . The compound’s hydroxyl and amino groups play a crucial role in its biological activity.

Comparison with Similar Compounds

Similar Compounds

    Betulinic acid: Another pentacyclic triterpenoid with similar biological activities.

    Ursolic acid: Known for its anti-inflammatory and anti-cancer properties.

    Oleanolic acid: Used in traditional medicine for its hepatoprotective effects.

Uniqueness

N-(3beta-Hydroxylup-20(29)-en-28-oyl)-9-aminonononanoic acid is unique due to its specific structure, which combines the lupane skeleton with an amino acid derivative

Properties

CAS No.

174740-43-3

Molecular Formula

C39H65NO4

Molecular Weight

611.9 g/mol

IUPAC Name

9-[[(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carbonyl]amino]nonanoic acid

InChI

InChI=1S/C39H65NO4/c1-26(2)27-17-22-39(34(44)40-25-13-11-9-8-10-12-14-32(42)43)24-23-37(6)28(33(27)39)15-16-30-36(5)20-19-31(41)35(3,4)29(36)18-21-38(30,37)7/h27-31,33,41H,1,8-25H2,2-7H3,(H,40,44)(H,42,43)/t27-,28+,29-,30+,31-,33+,36-,37+,38+,39-/m0/s1

InChI Key

VXHANRBEAHCGSY-PPBXDVGMSA-N

Isomeric SMILES

CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)C(=O)NCCCCCCCCC(=O)O

Canonical SMILES

CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)O)C)C(=O)NCCCCCCCCC(=O)O

Origin of Product

United States

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